N-(pyridin-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthamide
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Overview
Description
N-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide is a complex organic compound characterized by its boronic acid derivative structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide typically involves a multi-step reaction process. The initial step often includes the formation of the boronic acid derivative, followed by the introduction of the pyridine and naphthalene moieties. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Large-scale reactors and automated systems are used to maintain consistent reaction conditions and to handle the compound safely.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can be performed on the pyridine ring.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Palladium catalysts and boronic acids are typically employed in cross-coupling reactions.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Reduced pyridine derivatives
Substitution: Coupled products with various aryl groups
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronic acid functionality makes it a valuable reagent in cross-coupling reactions, which are essential in organic synthesis.
Biology: In biological research, the compound can be used as a probe to study enzyme activities and binding interactions. Its structural complexity allows it to interact with various biological targets.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to undergo chemical modifications makes it a versatile candidate for drug design.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties enable the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism by which N-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid group facilitates the formation of carbon-carbon bonds through the transfer of the boronic acid moiety to the coupling partner. The molecular targets and pathways involved vary depending on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
N-(2-pyridinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness: N-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide stands out due to its naphthalene core, which provides additional complexity and potential for diverse chemical reactions compared to simpler benzamide derivatives.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer numerous opportunities for innovation and advancement in both research and industry.
Properties
Molecular Formula |
C22H23BN2O3 |
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Molecular Weight |
374.2 g/mol |
IUPAC Name |
N-pyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C22H23BN2O3/c1-21(2)22(3,4)28-23(27-21)18-13-12-17(15-9-5-6-10-16(15)18)20(26)25-19-11-7-8-14-24-19/h5-14H,1-4H3,(H,24,25,26) |
InChI Key |
SQUQWJPJKLECMV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
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